1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, which make them versatile scaffolds in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by functionalization. One common method is the condensation of hydrazines with 1,3-diketones, followed by alkylation and amination reactions . The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-ethyl-1H-pyrazol-5-amine: Similar structure but lacks the additional pyrazole ring.
1-Ethyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the N-[(1-methyl-1H-pyrazol-5-YL)methyl] group.
1-Methyl-3-ethyl-4-chloro-1H-pyrazol-5-amine: Contains a chloro substituent instead of the N-[(1-methyl-1H-pyrazol-5-YL)methyl] group.
Uniqueness
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole rings, which provide additional sites for chemical modification and potential interactions with biological targets.
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-11(9(2)14-16)12-7-10-5-6-13-15(10)3/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
FKVPEJDHKSSPBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=NN2C |
Origin of Product |
United States |
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